molecular formula C12H17Cl2NO2 B1424621 2-Chloro-4-methoxyphenyl 3-piperidinyl ether hydrochloride CAS No. 1220018-89-2

2-Chloro-4-methoxyphenyl 3-piperidinyl ether hydrochloride

Cat. No.: B1424621
CAS No.: 1220018-89-2
M. Wt: 278.17 g/mol
InChI Key: CNXYWBMUHZCOQP-UHFFFAOYSA-N
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Description

. This compound is characterized by the presence of a chloro group, a methoxy group, and a piperidinyl ether moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-methoxyphenyl 3-piperidinyl ether hydrochloride typically involves the reaction of 2-chloro-4-methoxyphenol with piperidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the ether bond. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-methoxyphenyl 3-piperidinyl ether hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of 4-methoxyphenyl 3-piperidinyl ether.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols to form different derivatives

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like ammonia or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .

Major Products Formed

The major products formed from these reactions include various substituted phenyl ethers, which can have different functional groups depending on the reagents used. These products can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

2-Chloro-4-methoxyphenyl 3-piperidinyl ether hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Medicine: The compound is being investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and inflammation.

    Industry: It is used in the development of new materials and chemicals with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-4-methoxyphenyl 3-piperidinyl ether hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling and potentially providing therapeutic benefits for neurological conditions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Chloro-4-methoxyphenyl 3-piperidinyl ether hydrochloride include:

  • 2-Chloro-4-methoxyphenyl 3-piperidinyl ether
  • 2-Chloro-4-methoxyphenyl 3-piperidinyl ether acetate
  • 2-Chloro-4-methoxyphenyl 3-piperidinyl ether sulfate.

Uniqueness

What sets this compound apart from these similar compounds is its hydrochloride salt form, which can enhance its solubility and stability. This makes it more suitable for certain applications, particularly in biological and medicinal research.

Properties

IUPAC Name

3-(2-chloro-4-methoxyphenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO2.ClH/c1-15-9-4-5-12(11(13)7-9)16-10-3-2-6-14-8-10;/h4-5,7,10,14H,2-3,6,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNXYWBMUHZCOQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC2CCCNC2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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